3-methyl-N-(2-methylphenyl)benzamide
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Description
3-methyl-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO . It belongs to the class of secondary amides .
Molecular Structure Analysis
The molecular structure of 3-methyl-N-(2-methylphenyl)benzamide involves an intramolecular C—H…O hydrogen bond. The central amide group –NH—C(=O)– is twisted by 37.95 (12)° out of the meta-substituted benzoyl ring and by 37.88 (12)° out of the ortho-substituted aniline ring .Scientific Research Applications
Molecular Structure Analysis
Research on similar compounds to 3-methyl-N-(2-methylphenyl)benzamide, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has focused on their molecular structure. Using X-ray single crystal diffraction and quantum chemical computation, the molecular geometry, vibrational frequencies, and thermodynamic properties have been investigated. These studies are crucial for understanding the physical and chemical properties of these compounds (Demir et al., 2015).
Anticancer Properties
Compounds related to 3-methyl-N-(2-methylphenyl)benzamide have been explored for their potential anticancer properties. For instance, a study on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrated significant antitumor activity in vitro, highlighting the potential of similar benzamide compounds in cancer treatment (Zhou et al., 2008).
Synthesis and Characterization
The synthesis and characterization of compounds like 3-methyl-N-(2-methylphenyl)benzamide have been a significant area of research. Studies involving similar compounds, such as 3-acetoxy-2-methyl-N-(phenyl)benzamide, have detailed their successful synthesis and characterization using techniques like FTIR, NMR, and X-ray diffraction (Kırca et al., 2018).
Capillary Electrophoresis Applications
Research has been conducted on the use of nonaqueous capillary electrophoresis for separating related substances, like imatinib mesylate and its derivatives. This method is crucial for quality control in pharmaceutical applications (Ye et al., 2012).
Antipathogenic Activity
Studies have also explored the antipathogenic activity of benzamide derivatives, which could lead to the development of new antimicrobial agents with antibiofilm properties. This research is significant in addressing challenges related to bacterial resistance (Limban et al., 2011).
properties
IUPAC Name |
3-methyl-N-(2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)15(17)16-14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLPLOTLDOUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-methylphenyl)benzamide |
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